molecular formula C15H8N2OS2 B14228474 4-(2-Sulfanylidene-1,3-benzothiazole-3(2H)-carbonyl)benzonitrile CAS No. 827346-16-7

4-(2-Sulfanylidene-1,3-benzothiazole-3(2H)-carbonyl)benzonitrile

Cat. No.: B14228474
CAS No.: 827346-16-7
M. Wt: 296.4 g/mol
InChI Key: JNZHZKNJCUUDPB-UHFFFAOYSA-N
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Description

4-(2-Sulfanylidene-1,3-benzothiazole-3(2H)-carbonyl)benzonitrile is a complex organic compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a sulfanylidene group and a benzonitrile moiety, making it a unique and versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Sulfanylidene-1,3-benzothiazole-3(2H)-carbonyl)benzonitrile typically involves the reaction of 2-aminobenzenethiol with a suitable nitrile compound under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the benzothiazole ring. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in the production process. Industrial methods may also incorporate purification steps, such as recrystallization or chromatography, to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(2-Sulfanylidene-1,3-benzothiazole-3(2H)-carbonyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The benzothiazole ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

4-(2-Sulfanylidene-1,3-benzothiazole-3(2H)-carbonyl)benzonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Sulfanylidene-1,3-benzothiazole-3(2H)-carbonyl)benzonitrile involves its interaction with specific molecular targets and pathways. The sulfanylidene group and benzothiazole ring can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: A simpler compound with a similar core structure but lacking the sulfanylidene and benzonitrile groups.

    2-Aminobenzenethiol: A precursor in the synthesis of benzothiazole derivatives.

    Sulfoxides and Sulfones: Oxidized derivatives of sulfanylidene-containing compounds.

Uniqueness

4-(2-Sulfanylidene-1,3-benzothiazole-3(2H)-carbonyl)benzonitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and its potential bioactivity make it a valuable compound in research and industry.

Properties

CAS No.

827346-16-7

Molecular Formula

C15H8N2OS2

Molecular Weight

296.4 g/mol

IUPAC Name

4-(2-sulfanylidene-1,3-benzothiazole-3-carbonyl)benzonitrile

InChI

InChI=1S/C15H8N2OS2/c16-9-10-5-7-11(8-6-10)14(18)17-12-3-1-2-4-13(12)20-15(17)19/h1-8H

InChI Key

JNZHZKNJCUUDPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C(=S)S2)C(=O)C3=CC=C(C=C3)C#N

Origin of Product

United States

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